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Introduction

Upamostat, also known as WX-671 or Mesupron®, is an orally bioavailable small-molecule
serine protease inhibitor.[1][2] It is a prodrug that is converted to its active metabolite, WX-UK1,
which potently inhibits several serine proteases, including trypsin and urokinase-type
plasminogen activator (uPA).[1][3] The uPA system is implicated in tumor invasion and
metastasis, making Upamostat a candidate for anticancer therapy.[4][5][6] This technical guide
provides a comprehensive overview of the pharmacokinetics of oral Upamostat, summarizing
key data from preclinical and clinical studies.

Pharmacokinetic Profile

Upamostat exhibits favorable pharmacokinetic properties, characterized by good oral
bioavailability and sustained tissue levels of its active metabolite.[3][7]

Absorption

Following oral administration, Upamostat is well-absorbed. In humans, the systemic oral
bioavailability of Upamostat is approximately 72%.[3] This is attributed to the chemical structure
of Upamostat as an amidoxime, which is not protonated under physiological conditions and can
be absorbed by diffusion.[3] In contrast, the active metabolite, WX-UK1, has virtually no oral
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bioavailability due to its amidine functional group being protonated, thus preventing absorption.

[3]

Distribution

Upamostat is widely distributed throughout the body.[3] However, it has very limited penetration
into the central nervous system (CNS).[3] Pharmacokinetic studies in patients with head and
neck cancer who received Upamostat for two weeks prior to surgery showed that tissue levels
of the active metabolite, WX-UK1, were significantly higher than plasma levels.[3] Mean tissue
levels of WX-UK1 were about 1.3-log higher than tissue levels of Upamostat and almost 2-log
higher than the simultaneous plasma concentrations.[3]

Metabolism

Upamostat is a prodrug that is metabolically activated to WX-UKZ1.[1][5] This conversion occurs
intracellularly, primarily in the mitochondria.[3][5][8] The reductive activation is catalyzed by the
mitochondrial Amidoxime Reducing Component (mMARC) enzyme system, which includes
MARC1 and mARC2, in the presence of cytochrome b5 and cytochrome b5 reductase.[3][5]
Microsomal studies have also suggested that Upamostat and WX-UK1 are metabolized by and
may inhibit the cytochrome P450 enzyme CYP3A4.[3]

EXxcretion

The primary route of excretion for Upamostat and its metabolites is through the feces.[3] In a
study with healthy volunteers, 87% of the administered dose was recovered in the feces, while
urinary excretion accounted for only 4%.[3] Over a 96-hour period after administration, 11% of
the administered dose was recovered as unmetabolized Upamostat and 15% as WX-UK1 in
the feces.[3] Animal studies have indicated that biliary excretion is the main route of
elimination.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for
Upamostat and its active metabolite WX-UK1 from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Upamostat in Rats (Intravenous
Administration)
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Parameter Value
Dose 2 mg/kg
Terminal Half-life (t¥2) 0.5 hours
Volume of Distribution (Vd) 2.0 L/kg
Clearance (CL) ~2.7 Lih/kg

Data from a study in five rats after a single intravenous injection.[2]

Table 2: Human Pharmacokinetic Parameters of Oral Upamostat

Parameter Value

Oral Bioavailability 72%
Primary Route of Excretion Fecal (87%)
Urinary Excretion 4%

Data from clinical studies in healthy volunteers.[3]

Experimental Protocols
Preclinical Pharmacokinetic Study in Rats

A study was conducted to evaluate the pharmacokinetics of Upamostat in rats.[2]

Subjects: Five rats.

Dosing: A single intravenous injection of 2 mg/kg Upamostat.

Sample Collection: Plasma samples were collected at various time points.

Analytical Method: A validated method was used to measure the plasma concentrations of
Upamostat.[2]

Clinical Pharmacokinetic Assessment in Humans
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Pharmacokinetic data for oral Upamostat in humans has been collected in several clinical trials.
[91[10]

Study Design: Phase | dose-escalation trials and Phase Il studies have been conducted in
healthy volunteers and patients with various cancers.[3][9][10]

e Dosing Regimens: Oral doses of Upamostat have ranged from 100 mg to 600 mg
administered daily.[9]

» Sample Collection: Blood samples were collected at predefined time points (e.g., 0, 0.5, 1, 2,
3,4, 6, 8,10, 12, and 24 hours post-dose) to determine the pharmacokinetic profiles of
Upamostat and WX-UK1.[9]

e Analytical Method: The concentrations of Upamostat and WX-UK1 in plasma and tissue
samples were determined using liquid chromatography with tandem mass spectrometry (LC-
MS/MS).[1][8]

Visualizations
Metabolic Activation of Upamostat

The following diagram illustrates the conversion of the prodrug Upamostat to its active
metabolite WX-UK1.
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Caption: Metabolic activation of Upamostat to WX-UKL1 in mitochondria.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a clinical pharmacokinetic study of Upamostat.
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Caption: Workflow for a clinical pharmacokinetic study of oral Upamostat.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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